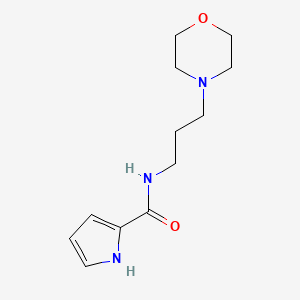

N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c16-12(11-3-1-4-13-11)14-5-2-6-15-7-9-17-10-8-15/h1,3-4,13H,2,5-10H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEJKURVRXZUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=O)C2=CC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Perspective on Pyrrole Containing Alkaloids and Their Biological Relevance

The history of pyrrole-containing compounds is deeply rooted in the study of natural products. For centuries, plant and marine extracts have been utilized for their medicinal properties, and modern science has identified pyrrole (B145914) alkaloids as the active components in many of these traditional remedies. alfa-chemistry.com

Marine sponges of the genus Agelas, for example, produce a variety of brominated pyrrole-2-carboxamide alkaloids with notable antibacterial properties. rsc.org These natural products have inspired the synthesis of numerous analogues in the quest for new antibiotics. The discovery of such compounds has highlighted the therapeutic potential of pyrrole alkaloids and has driven further exploration of both natural and synthetic sources. alfa-chemistry.comchim.it

The biological activities of pyrrole alkaloids are not limited to antimicrobial effects. Some have been shown to possess neuroprotective properties, suggesting their potential in treating central nervous system disorders. alfa-chemistry.com Others act as antagonists for serotonergic receptors, indicating a possible role in the management of neurological and psychiatric conditions. alfa-chemistry.com This broad spectrum of activity underscores the importance of pyrrole-containing alkaloids in drug discovery.

Rationale for Investigation of N 3 Morpholinopropyl 1h Pyrrole 2 Carboxamide and Its Analogues

General Synthetic Routes for Pyrrole-2-carboxamide Derivatives

The creation of the amide linkage in pyrrole-2-carboxamides is a cornerstone of their synthesis. Two principal pathways have been extensively utilized: the direct amidation of pyrrole-2-carboxylic acid precursors and the reaction of more reactive pyrrole-2-trichloroacetylketones with amines.

Amidation Reactions Involving Pyrrole-2-carboxylic Acid Precursors

A common and direct approach to forming pyrrole-2-carboxamides is the coupling of a pyrrole-2-carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. A variety of coupling agents are employed for this purpose, which convert the carboxylic acid into a more reactive intermediate.

Commonly used coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The general scheme for this reaction involves the formation of an active ester intermediate, which then readily reacts with the amine to yield the desired amide. The choice of solvent is crucial, with aprotic solvents like dimethylformamide (DMF) being frequently used. The reaction conditions are generally mild, proceeding at room temperature.

For instance, the synthesis of various pyrrole-2-carboxamide derivatives has been successfully achieved by coupling 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxylic acid with a range of aromatic and cycloaliphatic amines using the EDC/HOBt system in the presence of a base like triethylamine (B128534) (TEA) in DMF. orgsyn.org

| Reagent/Condition | Role |

| Pyrrole-2-carboxylic acid | Starting material containing the pyrrole (B145914) core and carboxylic acid functionality. |

| Amine | Nucleophile that forms the amide bond. |

| Coupling Agent (e.g., EDC) | Activates the carboxylic acid for amidation. |

| Additive (e.g., HOBt) | Suppresses side reactions and improves reaction efficiency. |

| Base (e.g., TEA) | Neutralizes acid byproducts. |

| Solvent (e.g., DMF) | Provides a suitable reaction medium. |

Reactions of Pyrrole-2-trichloroacetylketones with Amines

An alternative and effective method for the synthesis of pyrrole-2-carboxamides involves the use of 2-(trichloroacetyl)pyrroles as highly reactive acylating agents. researchgate.net The trichloromethyl group acts as a good leaving group, facilitating the nucleophilic acyl substitution by an amine. This method avoids the need for a separate carboxylic acid activation step.

The synthesis of the 2-(trichloroacetyl)pyrrole (B45717) precursor is typically achieved by the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride. This reaction proceeds readily in an anhydrous ethereal solvent. The resulting 2-pyrrolyl trichloromethyl ketone can then be directly reacted with a primary or secondary amine to form the corresponding carboxamide in high yields. researchgate.net This reaction often proceeds smoothly at room temperature without the need for a coupling agent.

For example, a series of N-(pyrrole-1-carbonyl)-amino acid methyl esters were synthesized in high yields (80.3%-95.6%) by the acylation of amino acid methyl esters with 2-(trichloroacetyl)pyrroles at room temperature. researchgate.net This demonstrates the utility of this method for creating amide bonds with various amine-containing molecules.

Specific Synthetic Pathways to this compound Analogues

The synthesis of specific analogues of this compound, such as those with substituents on the pyrrole ring, requires a multi-step approach involving the preparation of key intermediates followed by the crucial amide bond formation.

Synthesis of Key Pyrrole Intermediates (e.g., 4-nitro-1-methyl-2-trichloroacetylpyrrole)

A plausible route would involve the nitration of 1-methylpyrrole-2-carboxylic acid or its ester. The nitration of aromatic systems is a well-established reaction, typically carried out using a mixture of nitric acid and sulfuric acid. Subsequent conversion of the resulting 1-methyl-4-nitropyrrole-2-carboxylic acid to the acid chloride, followed by reaction with a suitable trichloroacetate (B1195264) source, or a direct Friedel-Crafts acylation of a protected 1-methyl-4-nitropyrrole could yield the desired intermediate. The existence of 1-methyl-4-nitropyrrole-2-carboxylic acid methyl ester is confirmed in chemical supplier databases, suggesting its accessibility as a synthetic precursor. calpaclab.com

Amide Bond Formation Methodologies with 3-morpholinopropylamine

The final step in the synthesis of the target molecule and its analogues is the formation of the amide bond with 3-morpholinopropylamine. This can be achieved using the general methods described in section 2.1.

Method A: Using a Pyrrole-2-carboxylic Acid Precursor

In this approach, a suitably substituted pyrrole-2-carboxylic acid (e.g., 1-methyl-4-nitropyrrole-2-carboxylic acid) would be coupled with 3-morpholinopropylamine using a standard peptide coupling agent like EDC or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an aprotic solvent. The presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) is often beneficial.

Method B: Using a Pyrrole-2-trichloroacetylketone Precursor

Alternatively, a key intermediate like 4-nitro-1-methyl-2-trichloroacetylpyrrole can be directly reacted with 3-morpholinopropylamine. This reaction is expected to proceed efficiently due to the high reactivity of the trichloroacetyl group, likely in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

| Amine Reactant | Chemical Structure | Key Features |

| 3-morpholinopropylamine |  | Contains a primary amine for amide bond formation and a morpholine ring. |

Divergent Synthesis Approaches for Structural Diversification of this compound Analogues

Divergent synthesis provides an efficient strategy for generating a library of structurally diverse analogues from a common intermediate. This approach is particularly valuable for exploring structure-activity relationships in medicinal chemistry.

A recently developed non-traditional method for the synthesis of pyrrole carboxamides involves the oxidative amidation of pyrrole carboxaldehydes. This method allows for the straightforward synthesis of primary, secondary, and tertiary pyrrole carboxamides in good to excellent yields using inexpensive reagents under mild conditions. This approach, which involves the in-situ generation of a pyrrole acyl radical, offers a divergent route to a variety of amides from a common pyrrole-2-carboxaldehyde precursor. By reacting the aldehyde with different amines, including functionalized amines like 3-morpholinopropylamine, a wide range of analogues can be accessed.

This strategy allows for late-stage diversification, where the amine component is introduced at the end of the synthetic sequence. This is highly advantageous for creating a library of compounds for biological screening, as it minimizes the need for lengthy, parallel syntheses.

Antimicrobial Research Focus

The pyrrole-2-carboxamide scaffold is a significant pharmacophore in the development of new antimicrobial agents. nih.gov Derivatives of this core structure, including this compound and its analogues, have been the subject of extensive research due to their diverse biological properties and potential to combat drug-resistant pathogens. nih.govnih.gov These compounds exhibit activity against a wide range of bacteria, including both Gram-positive and Gram-negative species, as well as mycobacteria. nih.govscilit.com The antibacterial potential of the pyrrole heterocycle can be significantly influenced by the types of substituents attached to it. nih.gov Research into this class of compounds has revealed multiple mechanisms of action, primarily targeting essential bacterial enzymes and cellular processes. scilit.comnih.gov

Pyrrole-2-carboxamide derivatives have demonstrated notable efficacy against various bacterial pathogens. nih.gov This class of compounds is generally found to be more effective against Gram-positive bacteria compared to Gram-negative bacteria. nih.gov For instance, certain novel N-phenylpyrrolamide derivatives show potent activity against Staphylococcus aureus and low micromolar minimum inhibitory concentrations (MICs) against other Gram-positive bacteria. nih.gov

The antibacterial activity is closely linked to the specific chemical substitutions on the pyrrole ring and the carboxamide group. researchgate.net For example, the presence of two chlorine atoms on the pyrrole heterocycle can enhance activity by strengthening the compound's interaction with its target binding site. researchgate.net Studies on various analogues have reported MIC values in the range of 1.02-12.01 μg/mL against both Gram-positive and Gram-negative strains. nih.govresearchgate.net One study highlighted a pyrrolamide derivative with strong inhibitory action against the Gram-negative bacterium Escherichia coli, with an MIC of 1 μg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Gram Stain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| Pyrrolamide Analogue 1 | Staphylococcus aureus | Positive | 0.008 | nih.gov |

| Pyrrolamide Analogue 2 | Escherichia coli | Negative | 1 | nih.gov |

| Carboxamide 4i | Klebsiella pneumoniae | Negative | 1.02 | researchgate.net |

| Carboxamide 4i | Escherichia coli | Negative | 1.56 | researchgate.net |

| Carboxamide 4i | Pseudomonas aeruginosa | Negative | 3.56 | researchgate.net |

A significant area of research for pyrrole-2-carboxamide analogues is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Many compounds in this class exhibit excellent anti-TB activity, with some showing MIC values below 0.016 μg/mL against the H37Rv strain, comparable to the first-line drug isoniazid. scilit.comnih.gov This activity extends to drug-resistant strains of M. tuberculosis, making these compounds promising candidates for treating multidrug-resistant tuberculosis (MDR-TB). nih.govmdpi.com The antimycobacterial efficacy is a result of targeting unique and essential pathways in the mycobacterial cell. mdpi.com

One of the primary mechanisms for the antimycobacterial activity of pyrrole-2-carboxamides is the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3). nih.govnih.gov MmpL3 is an essential inner membrane transporter protein responsible for translocating trehalose (B1683222) monomycolate (TMM), a key precursor for mycolic acids, across the plasma membrane. mdpi.comnih.gov MmpL3 is considered a promiscuous drug target as various structurally diverse inhibitors can bind to it. nih.gov The inhibition of MmpL3 blocks the transport of TMM, leading to its accumulation in the cytoplasm and disrupting the synthesis of essential cell wall components. nih.govnih.gov This mechanism ultimately weakens the mycobacterial cell wall, leading to cell death. mdpi.com Genetic and lipid profiling studies have confirmed MmpL3 as the molecular target for related compound classes like indolcarboxamides. researchgate.net

By inhibiting MmpL3, pyrrole-2-carboxamide analogues directly interfere with the mycolic acid biosynthesis pathway. nih.gov Mycolic acids are very-long-chain fatty acids that are major and essential components of the unique outer membrane of mycobacteria, providing a protective barrier against external threats. nih.govbenthamscience.com The MmpL3-mediated transport of TMM is a critical step in the formation of this mycomembrane. benthamscience.com The disruption of this transport prevents TMM from reaching the periplasm, where it is used for the synthesis of trehalose dimycolate (TDM) and mycolic acids that are attached to the arabinogalactan. nih.govnih.gov The effect of these inhibitors on mycolic acid synthesis has been confirmed using metabolic labeling assays with [¹⁴C] acetate. nih.govnih.gov

In addition to targeting cell wall synthesis, pyrrolamides have been identified as a novel class of antibacterial agents that inhibit DNA gyrase. nih.govresearchgate.net DNA gyrase is an essential bacterial enzyme, a type II topoisomerase, that controls the topological state of DNA during replication and transcription. nih.govresearchgate.net It is composed of two subunits, GyrA and GyrB. researchgate.net Pyrrolamides specifically target the GyrB subunit, inhibiting its ATPase activity by binding to the ATP pocket. nih.govresearchgate.net This action prevents the enzyme from coupling ATP hydrolysis to the supercoiling of DNA, which disrupts DNA synthesis and leads to bacterial cell death. nih.gov This mechanism has been confirmed through the isolation of resistant mutants with point mutations in the gyrB gene. nih.gov The development of these inhibitors has often been guided by fragment-based screening using nuclear magnetic resonance (NMR) and X-ray crystallography. nih.gov

| Compound/Analogue | Target Enzyme | Organism | IC₅₀ | Reference |

|---|---|---|---|---|

| Lead Pyrrolamide | DNA Gyrase | Escherichia coli | 3 μM | nih.gov |

| N-phenylpyrrolamide Derivative | DNA Gyrase | Escherichia coli | 13 nM | nih.gov |

| Oxadiazolone Derivative 11a | DNA Gyrase | Escherichia coli | 85 nM | nih.gov |

Bacterial biofilm formation is a significant challenge in treating infections as it confers resistance to antibiotics and the host immune system. mdpi.com Research into related compounds suggests that the pyrrole scaffold has potential anti-biofilm properties. For example, pyrrole-2-carboxylic acid has been shown to inhibit biofilm formation by Listeria monocytogenes. nih.gov It was found to reduce biofilm biomass, attenuate metabolic activity, and collapse the biofilm architecture by decreasing the excretion of extracellular DNA, protein, and polysaccharide. nih.gov While specific studies on the anti-biofilm properties of this compound are not detailed in the provided sources, the established activity of the core pyrrole structure against biofilm formation suggests a promising avenue for future investigation for this compound and its more complex analogues. nih.gov

Activity Against Mycobacterial Strains (e.g., Mycobacterium tuberculosis H37Rv)

Antifungal Research Focus

Research into the antifungal properties of the broader pyrrole-carboxamide class of compounds has been noted; however, specific studies detailing the efficacy and mechanisms of this compound against fungal pathogens are not extensively documented in publicly available literature.

Efficacy Against Candida Species (e.g., Candida albicans, Candida parapsilosis)

Sterol 14α-Demethylase (CYP51B) Inhibition Studies

The mechanism of action for many azole antifungal drugs involves the inhibition of the enzyme sterol 14α-demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis in fungi. However, there is no specific information available from the conducted searches that confirms or details the investigation of this compound as an inhibitor of CYP51B.

Antiamoebic Research Focus

DNA Minor Groove Binding as a Potential Mechanism of Action

The investigation into the antiamoebic potential of pyrrole-based compounds has explored their function as DNA minor groove binders. nih.govresearchgate.net Research in this area has included the synthesis and evaluation of compounds structurally related to this compound. Specifically, a close analogue, 1-methyl-N-(3-morpholinopropyl)-4-nitro-1H-pyrrole-2-carboxamide , was synthesized as part of a study to develop novel DNA minor groove binders to combat the free-living amoeba Acanthamoeba castellanii. nih.gov This amoeba is responsible for serious human infections, including granulomatous amoebic encephalitis and Acanthamoeba keratitis. researchgate.nethw.ac.uk

Antineoplastic Research Focus

Effects on Specific Cancer Cell Lines (General activity reported for pyrrole-2-carboxamide scaffold)

The pyrrole-2-carboxamide scaffold is a recognized pharmacophore in the design of molecules with potential antineoplastic properties. mdpi.com While specific cytotoxic data for this compound is not detailed, numerous derivatives based on this core structure have been synthesized and evaluated against various cancer cell lines. researchgate.netrsc.orgnih.gov

Research has shown that compounds containing the pyrrole-carboxamide skeleton exhibit a range of anticancer activities. For instance, different derivatives have been investigated for their ability to inhibit key cellular targets involved in cancer progression. Pyrrole-3-carboxamide derivatives have been developed as potent and selective inhibitors of Janus kinase 2 (JAK2), a protein implicated in myeloproliferative disorders; these compounds showed significant tumor growth inhibition in xenograft models. nih.gov Other related structures have been designed as inhibitors of the enhancer of zeste homolog 2 (EZH2), which is highly expressed in many malignant tumors. rsc.org These EZH2 inhibitors demonstrated the ability to reduce histone methylation levels and increase the expression of downstream tumor suppressor genes in cancer cell lines such as K562 (leukemia) and A549 (lung cancer). rsc.org The general anticancer potential of the pyrrole scaffold has also been noted against breast cancer cell lines like MCF-7. researchgate.net

Table 1: Examples of Biological Activity Investigated for the Pyrrole-Carboxamide Scaffold

| Biological Target Area | Investigated Mechanism/Target | Example Cancer Cell Lines |

|---|---|---|

| Antineoplastic | Janus Kinase 2 (JAK2) Inhibition | SET-2 (Leukemia) |

| Antineoplastic | Enhancer of Zeste Homolog 2 (EZH2) Inhibition | K562 (Leukemia), A549 (Lung) |

| Antineoplastic | General Cytotoxicity | MCF-7 (Breast), HepG2 (Liver) |

| Antiamoebic | DNA Minor Groove Binding | Acanthamoeba castellanii |

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition Studies

Research into the direct NAMPT inhibitory activity of this compound or its close analogues is not prominently documented in available scientific literature. However, the broader family of heterocyclic compounds is of interest in the context of NAMPT inhibition, a key enzyme in the NAD+ salvage pathway that is crucial for cellular metabolism and is a target in cancer therapy. The exploration of novel scaffolds for NAMPT inhibitors is an active area of research.

Other Biological Activities and Pharmacological Implications

Analogues of this compound have been investigated for a variety of other biological effects, as detailed below.

Insecticidal Activity

The pyrrole scaffold is a known feature in several commercial insecticides, and various derivatives of pyrrole carboxamides have been synthesized and evaluated for their insecticidal properties. Studies have demonstrated that certain 2-aryl-pyrrole derivatives exhibit significant insecticidal and acaricidal effects. For instance, some synthesized compounds showed insecticidal activities against the oriental armyworm that were comparable to the commercial insecticide Chlorfenapyr. nih.gov Furthermore, a number of these analogues demonstrated 100% insecticidal activity against mosquitoes at a concentration of 0.10 mg/kg. nih.gov Another study highlighted that certain pyrrole derivatives displayed high insecticidal bioefficacy against the cotton leafworm, Spodoptera littoralis. nih.gov

The general structure of these active pyrrole derivatives often includes various substitutions on the pyrrole ring and the aryl moiety, which modulate their insecticidal potency. The specific contribution of the N-(3-morpholinopropyl) side chain to insecticidal activity has not been specifically detailed in the available literature.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

There is a lack of specific studies investigating the iNOS inhibitory potential of this compound. The broader class of pyrrole-containing compounds has been explored for various therapeutic effects, but detailed structure-activity relationships concerning iNOS inhibition for this specific substitution pattern are not well established in the public research domain.

Structure Activity Relationship Sar Studies of N 3 Morpholinopropyl 1h Pyrrole 2 Carboxamide Derivatives

Impact of Pyrrole (B145914) Ring Substitutions on Biological Activity

Modifications to the pyrrole ring of N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide derivatives have been shown to significantly influence their biological profiles. The electronic and steric properties of substituents on this heterocyclic core are pivotal in modulating activity.

The introduction of halogens and other electron-withdrawing groups onto the pyrrole ring is a key strategy for enhancing the biological potency of this class of compounds. Research has demonstrated that attaching phenyl and pyridyl groups bearing electron-withdrawing substituents to the pyrrole ring can greatly improve activity. For instance, in a series of pyrrole-2-carboxamides designed as anti-tuberculosis agents, compounds with a fluorophenyl moiety exhibited potent activities. nih.gov Specifically, derivatives with these substitutions showed minimum inhibitory concentrations (MIC) of less than 0.016 μg/mL. nih.gov However, the potency can be sensitive to the nature and position of the electron-withdrawing group; a strong electron-withdrawing group like trifluoromethyl (CF₃) was found to decrease activity compared to less deactivating substituents. nih.gov

The dihalogenation of the pyrrole heterocycle has also been identified as a crucial factor for intense antibacterial activity in related pyrrolamide compounds. nih.gov This suggests that the electronic modulation of the pyrrole ring by electron-withdrawing groups is a critical determinant of biological efficacy.

The addition of alkyl and aryl groups to the pyrrole ring has been another area of focus in SAR studies. The attachment of phenyl and pyridyl groups, particularly those with electron-withdrawing substituents, has been shown to be crucial for increasing the activity of pyrrole-2-carboxamide derivatives. nih.gov For example, compounds bearing a 3-pyridyl group or a fluoro-substituted 3-pyridyl group demonstrated potent activity against M. tuberculosis. nih.gov

Conversely, the introduction of a methyl group on the pyrrole nitrogen has been shown to be detrimental to activity. In one study, replacing the pyrrole hydrogen with a methyl group led to a significant reduction in potency. nih.gov This highlights the importance of the N-H bond of the pyrrole ring for maintaining biological activity, likely through hydrogen bonding interactions with the target protein.

The following table summarizes the effects of various substituents on the pyrrole ring on the anti-tubercular activity of a series of N-adamantyl-pyrrole-2-carboxamides, which provides valuable insights applicable to this compound derivatives.

| Compound ID | Pyrrole Ring Substituent (R₁) | MIC (μg/mL) against M. tuberculosis H37Rv |

| 5 | 2,4-dichlorophenyl | < 0.016 |

| 14 | 2-chlorophenyl | 0.06 |

| 15 | 4-chlorophenyl | 0.06 |

| 16 | 4-fluorophenyl | < 0.016 |

| 17 | 2-fluorophenyl | < 0.016 |

| 19 | 4-(trifluoromethyl)phenyl | 0.12 |

| 27 | 5-chloro-3-pyridyl | 0.03 |

| 28 | 5-(trifluoromethyl)-3-pyridyl | < 0.016 |

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

Role of the Carboxamide Moiety and N-Substitution

SAR studies have consistently underscored the critical importance of the hydrogen atoms on both the pyrrole ring and the carboxamide nitrogen for maintaining high potency. It is understood that these hydrogens often participate in essential hydrogen bonding interactions within the binding site of their biological targets. nih.gov

In a detailed investigation, the replacement of the pyrrole hydrogen with a methyl group resulted in a roughly 50-fold decrease in activity. nih.gov When both the pyrrole and carboxamide hydrogens were replaced with methyl groups, the compound lost its activity almost entirely. nih.gov Docking studies have suggested that the loss of these hydrogen bonds with key amino acid residues in the active site is responsible for the observed decrease in potency. nih.gov These findings strongly indicate that the pyrrole N-H and the amide N-H are crucial pharmacophoric features.

The size and nature of the substituent attached to the carboxamide nitrogen play a significant role in modulating biological activity. Studies on related pyrrole-2-carboxamides have shown that attaching bulky substituents to the carboxamide can greatly enhance potency. nih.gov For instance, replacing a cyclohexyl group with a more sterically demanding adamantyl group led to a substantial increase in anti-TB activity. nih.gov This suggests that a large, lipophilic group at this position is favorable for binding, likely by occupying a hydrophobic pocket in the target protein.

Conversely, the introduction of small groups on the amide nitrogen has been shown to cause a significant loss of activity. nih.gov This indicates that the binding site has a clear preference for larger, more space-filling substituents.

The table below illustrates the impact of N-substituent size on the anti-tubercular activity of a 4-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxamide scaffold.

| Compound ID | N-Substituent (R) | MIC (μg/mL) against M. tuberculosis H37Rv |

| 1 | Cyclohexyl | 1.0 |

| 3 | Cycloheptyl | 0.25 |

| 4 | Cyclooctyl | 0.12 |

| 5 | Adamant-2-yl | < 0.016 |

| 6 | tert-Butyl | 3.8 |

Data sourced from a study on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors. nih.gov

Modulation of the Morpholinopropyl Side Chain and Its Contribution to Activity

The N-(3-morpholinopropyl) side chain is a key feature of the parent compound, contributing significantly to its physicochemical properties and potential biological interactions. The morpholine (B109124) ring, in particular, is a "privileged" structure in medicinal chemistry, often incorporated to improve pharmacokinetic profiles and confer desirable drug-like properties. sci-hub.seresearchgate.net

The morpholine moiety can influence solubility, membrane permeability, and metabolic stability. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity (pKa of morpholine is approximately 8.7) can be crucial for interactions with biological targets and for solubility. sci-hub.se The flexible chair-like conformation of the morpholine ring allows it to adapt to various binding pockets. nih.gov

While specific SAR studies on the modulation of the morpholinopropyl side chain in this exact pyrrole-2-carboxamide series are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest several avenues for modification. Altering the length of the propyl linker could impact the positioning of the morpholine ring within the binding site. Replacing the morpholine with other heterocyclic systems, such as piperidine (B6355638) or piperazine, would alter the basicity, lipophilicity, and hydrogen bonding capacity of the side chain, likely leading to significant changes in biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netfrontiersin.org This approach is instrumental in predicting the activity of novel molecules, thereby guiding the design and synthesis of more potent and selective drug candidates. frontiersin.orgnih.gov For derivatives of this compound, QSAR studies help elucidate the key structural features that influence their therapeutic effects.

Comparative Molecular Force Field Analysis (CoMFA)

Comparative Molecular Force Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of molecules with their 3D steric and electrostatic properties. nih.govnih.gov In studies of analogous pyrrolidine (B122466) carboxamides, CoMFA has been successfully employed to rationalize structure-activity relationships. nih.gov

A typical CoMFA model is built using a training set of compounds with known activities to generate a statistically significant model, which is then validated using a test set of compounds. nih.gov For a series of pyrrolidine carboxamide inhibitors of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a CoMFA model yielded statistically significant results, demonstrating its utility in understanding the structural requirements for inhibition. nih.gov The statistical significance of a CoMFA model is often assessed by its cross-validated (q²) and non-cross-validated (r²) correlation coefficients. nih.gov A study on pyrrolidine carboxamides produced a model with a q² of 0.626 and an r² of 0.953. nih.gov The predictive power of this model was confirmed with a test set, yielding a predictive r² of 0.880, indicating a robust and reliable model. nih.gov

The results of a CoMFA are often visualized as 3D contour maps, which highlight regions in space where modifications to the molecular structure are likely to impact biological activity.

Steric Contour Maps : These maps indicate areas where bulky (sterically favored) or smaller (sterically disfavored) substituents would enhance or diminish activity.

Electrostatic Contour Maps : These maps show regions where positive or negative charges are favorable for activity. For instance, blue contours might indicate that an electropositive group is preferred, while red contours suggest an electronegative group would be beneficial.

Based on the insights from such CoMFA contour maps, new analogs with potentially higher potency can be designed in silico before undertaking synthetic efforts. nih.gov

Table 1: Statistical Parameters for a CoMFA Model of Pyrrolidine Carboxamide Analogues nih.gov

| Parameter | Value | Description |

|---|---|---|

| Cross-validated Correlation Coefficient (q²) | 0.626 | Indicates the internal predictive ability of the model. |

| Conventional Correlation Coefficient (r²) | 0.953 | Measures the goodness of fit for the training set data. |

Pharmacophore-Guided Design Strategies

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and elicit a response. nih.govresearchgate.net Pharmacophore modeling is a powerful tool in drug discovery used to design novel compounds with desired biological activity. nih.govsemanticscholar.org

For the pyrrole-2-carboxamide scaffold, pharmacophore models have been developed to guide the design of new inhibitors for various targets, including the mycobacterial membrane protein large 3 (MmpL3), a crucial component in the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.gov The pyrrole-2-carboxamide moiety itself is recognized as a significant pharmacophore in compounds with a wide range of biological activities. researchgate.netnih.gov

In one such study, a pharmacophore model was generated based on the crystal structure of MmpL3. nih.gov This model typically includes features like:

Hydrogen Bond Acceptors (HBA) : Often corresponding to carbonyl groups. nih.gov

Hydrophobic Features (H) : Corresponding to bulky, non-polar groups like cyclohexyl or phenyl rings. nih.gov

Aromatic Rings (RA) : Corresponding to phenyl or other aromatic systems. nih.gov

A designed compound, such as a pyrrole-2-carboxamide derivative, can be mapped onto this pharmacophore model to assess its potential for binding to the target. nih.gov For example, the carbonyl group of the carboxamide could map onto an HBA feature, a substituted phenyl group could align with an RA feature, and an additional bulky substituent could match a hydrophobic (H) feature. nih.gov This guided approach has led to the synthesis of pyrrole-2-carboxamide derivatives with potent anti-tuberculosis activity. nih.govnih.gov

Table 2: Common Pharmacophoric Features for Pyrrole-2-Carboxamide Based Inhibitors nih.gov

| Pharmacophoric Feature | Corresponding Chemical Moiety |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl group (C=O) of the carboxamide |

| Aromatic Feature (RA) | Substituted phenyl or pyridyl groups |

By employing these QSAR modeling techniques, researchers can effectively refine the structure of lead compounds like this compound to optimize their biological activity, selectivity, and pharmacokinetic properties.

Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Analysis (Chemical Shifts, Coupling Constants, Integrations)

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The analysis of chemical shifts (δ), spin-spin coupling constants (J), and signal integrations allows for a comprehensive assignment of the proton signals in the N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrrole (B145914) ring, the propyl chain, and the morpholine (B109124) ring. The protons on the pyrrole ring typically appear in the aromatic region (around 6.0-7.0 ppm) and exhibit characteristic coupling patterns. The protons of the morpholine and propyl groups will be found in the more upfield aliphatic region.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz | Integration |

| Pyrrole H5 | ~6.8-7.0 | dd | J ≈ 2.5, 1.5 Hz | 1H |

| Pyrrole H3 | ~6.6-6.8 | dd | J ≈ 4.0, 1.5 Hz | 1H |

| Pyrrole H4 | ~6.0-6.2 | dd | J ≈ 4.0, 2.5 Hz | 1H |

| Amide N-H | ~7.5-8.5 | t | J ≈ 5.5 Hz | 1H |

| N-CH₂ (propyl) | ~3.3-3.5 | q | J ≈ 6.5 Hz | 2H |

| C-CH₂-C (propyl) | ~1.7-1.9 | quint | J ≈ 6.5 Hz | 2H |

| Morpholine N-CH₂ (propyl) | ~2.4-2.6 | t | J ≈ 7.0 Hz | 2H |

| Morpholine O-CH₂ | ~3.6-3.8 | t | J ≈ 4.5 Hz | 4H |

| Morpholine N-CH₂ | ~2.3-2.5 | t | J ≈ 4.5 Hz | 4H |

| Pyrrole N-H | ~9.0-10.0 | br s | - | 1H |

Note: The chemical shifts are predictions and can vary based on the solvent and experimental conditions. dd = doublet of doublets, t = triplet, q = quartet, quint = quintet, br s = broad singlet.

¹³C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~160-165 |

| Pyrrole C2 | ~125-130 |

| Pyrrole C5 | ~120-125 |

| Pyrrole C3 | ~110-115 |

| Pyrrole C4 | ~105-110 |

| Morpholine O-CH₂ | ~66-68 |

| Morpholine N-CH₂ | ~53-55 |

| N-CH₂ (propyl) | ~56-58 |

| N-CH₂ (propyl) | ~38-40 |

| C-CH₂-C (propyl) | ~26-28 |

Note: These are predicted chemical shift values.

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

For an unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the pyrrole ring (H3-H4, H4-H5) and within the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons (like the amide carbonyl and C2 of the pyrrole ring) and for connecting the different fragments of the molecule, such as linking the propyl chain to the amide nitrogen and the morpholine nitrogen.

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific bonds.

Identification of Characteristic Functional Groups (e.g., C=O, N-H)

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Expected Characteristic IR Absorption Bands:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Description |

| N-H (Pyrrole) | ~3300-3500 | Stretching, can be broad |

| N-H (Amide) | ~3200-3400 | Stretching |

| C-H (Pyrrole) | ~3100-3150 | Stretching |

| C-H (Aliphatic) | ~2850-2960 | Stretching |

| C=O (Amide I) | ~1640-1680 | Stretching, strong intensity |

| N-H (Amide II) | ~1520-1570 | Bending |

| C-N | ~1200-1350 | Stretching |

| C-O-C (Ether) | ~1070-1150 | Stretching |

The presence of a strong absorption band around 1650 cm⁻¹ would be indicative of the amide carbonyl (C=O) group. The N-H stretching vibrations of the pyrrole ring and the amide group would appear as distinct bands in the region of 3200-3500 cm⁻¹.

Vibrational Frequency Analysis and Comparison with Computational Data

A more in-depth analysis involves comparing the experimentally obtained vibrational frequencies with those calculated using computational methods, such as Density Functional Theory (DFT). This comparison can aid in the precise assignment of complex vibrational modes and confirm the proposed structure. Theoretical calculations can predict the IR spectrum of the molecule, and a good correlation between the experimental and computed spectra provides strong evidence for the structural assignment.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental formula of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₁₂H₁₉N₃O₂), HRMS would be employed to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Calculated Exact Mass |

|---|---|

| C₁₂H₁₉N₃O₂ | 237.1477 |

| [M+H]⁺ | 238.1550 |

| [M+Na]⁺ | 260.1370 |

| [M+K]⁺ | 276.1109 |

Note: This table represents theoretical values. Experimental data for the target compound is not available in the cited sources.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is commonly used for the separation, identification, and quantification of individual components in a mixture.

In the context of this compound, an LC-MS method would be developed to assess the purity of a synthesized batch and to confirm the identity of the main component. The liquid chromatography component would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide mass data for each separated component, confirming the molecular weight of the desired product. While general LC-MS methods are widely used for similar compounds nih.gov, specific application data for this compound is not available in the searched literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a technique used for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.

For this compound, obtaining single crystals suitable for X-ray diffraction would provide unequivocal proof of its chemical structure. This technique would reveal precise bond lengths, bond angles, and torsion angles, as well as the conformation of the molecule in the solid state and details of intermolecular interactions, such as hydrogen bonding. Although X-ray crystallography has been used to determine the structures of related pyrrole derivatives, specific crystallographic data for this compound has not been found in the public domain.

Theoretical Spectroscopy and Spectral Simulation Studies

Computational chemistry provides a powerful complement to experimental spectroscopic analysis. Using methods like Density Functional Theory (DFT), it is possible to calculate and simulate various spectroscopic properties of a molecule. These theoretical spectra can then be compared with experimental data to aid in spectral assignment and structural confirmation.

Theoretical studies for this compound would involve geometry optimization to find the lowest energy conformation of the molecule. Following this, simulations of its NMR, IR, and UV-Vis spectra could be performed. Such computational studies are valuable for understanding the relationship between the molecular structure and its spectroscopic properties. However, specific theoretical spectroscopy studies for this compound are not present in the available search results.

Development and Analysis of N 3 Morpholinopropyl 1h Pyrrole 2 Carboxamide Derivatives and Analogues

Design Principles for Novel Derivatives Incorporating the Core Scaffold

The rational design of novel derivatives based on the pyrrole-2-carboxamide scaffold is often guided by a structure-based strategy, utilizing crystal structures of biological targets and pharmacophore modeling. This approach aims to optimize the interaction between the designed molecule and its target protein. For instance, in the design of inhibitors for enzymes like the mycobacterial membrane protein large 3 (MmpL3), the pyrrole-2-carboxamide core acts as a central scaffold connecting different functional groups, each intended to fit into specific binding pockets of the target.

A common design principle involves using the pyrrole-2-carboxamide scaffold to link a "head" group, such as a substituted phenyl ring, and a "tail" group, like a cyclohexyl or other bulky substituent. The scaffold itself is designed to occupy a specific pocket (e.g., the S4 pocket in MmpL3), where it can act as a hydrogen bond donor or acceptor, ensuring a proper fit within the binding site. This strategic placement of functional groups is crucial for achieving high-potency inhibitors.

Synthesis and Characterization of Novel Hybrid Conjugates with Diverse Heterocyclic Fragments

The synthesis of N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide derivatives and their hybrid conjugates typically involves a key amide bond formation step. A common method is the coupling of a pyrrole-2-carboxylic acid derivative with a desired amine, such as N-(3-aminopropyl)morpholine. This reaction is often facilitated by standard peptide coupling reagents.

Commonly used coupling agents and conditions include:

EDC·HCl and HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) and a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF).

TBTU and NMM: 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU) with N-methylmorpholine (NMM) as the base. researchgate.net

Once synthesized, the novel compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the molecular structure.

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the amide C=O stretch.

Exploration of Structural Modifications on the Pyrrole (B145914) Ring System (e.g., bromination, phenyl/pyridyl attachment)

Modifications to the pyrrole ring are a critical strategy for fine-tuning the biological activity of pyrrole-2-carboxamide derivatives. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the pyrrole core significantly influence potency.

Halogenation: Dihalogenation of the pyrrole ring, particularly bromination at the 4 and 5 positions, has been identified as a key structural feature for intense antibacterial activity in many pyrrole-containing compounds. nih.gov

Aryl/Heteroaryl Substitution: The attachment of phenyl and pyridyl groups to the pyrrole ring can greatly enhance biological activity. Studies on anti-tuberculosis agents revealed that adding phenyl or pyridyl groups bearing electron-withdrawing substituents led to a marked improvement in efficacy. nih.gov The introduction of these aromatic systems can facilitate additional binding interactions, such as pi-stacking, within the target's active site.

The following table summarizes the effects of various pyrrole ring modifications on activity.

| Modification Type | Substituent Example | Position(s) | Observed Effect on Activity | Reference |

| Halogenation | Bromine | 4, 5 | Increased antibacterial potency | nih.gov |

| Aryl Substitution | Phenyl groups with electron-withdrawing groups | 4 or 5 | Greatly improved anti-TB activity | nih.gov |

| Heteroaryl Substitution | Pyridyl groups with electron-withdrawing groups | 4 or 5 | Greatly improved anti-TB activity | nih.gov |

Variation of the Side Chain Containing the Morpholine (B109124) Moiety and its Effects on Activity

The side chain appended to the carboxamide nitrogen, which contains the morpholine moiety, is another key determinant of biological activity and pharmacokinetic properties. The morpholine ring itself is a privileged structure in medicinal chemistry, often included to improve the aqueous solubility and metabolic stability of a drug candidate.

Variations in the linker connecting the pyrrole-carboxamide core to the terminal morpholine ring can have a profound impact on activity. Studies on related heterocyclic compounds have shown that the length of this alkyl chain is critical. For instance, in a series of quinoline (B57606) derivatives, a two-methylene (ethyl) linker between the core and the morpholine group showed superior inhibitory activity compared to longer three- or four-methylene (propyl or butyl) linkers. nih.gov This suggests that an optimal linker length is required to correctly position the morpholine moiety for interaction with the biological target. nih.gov The introduction of a basic tail group, such as the morpholinopropyl moiety, is often a crucial feature for enabling biological activity.

Comparison with Naturally Occurring Pyrrole Alkaloids and Analogues (e.g., Oroidin (B1234803), Pyrrolomycin A and B)

The this compound scaffold shares structural similarities with several classes of naturally occurring pyrrole alkaloids, which provides valuable context for understanding its biological potential.

Oroidin: This marine alkaloid, isolated from sponges of the genus Agelas, features a 4,5-dibromopyrrole-2-carboxamide core linked to a 2-aminoimidazole moiety. nih.govacdlabs.com Like the synthetic derivatives, Oroidin's activity is heavily influenced by the halogenated pyrrole ring. nih.gov However, its side chain is structurally distinct from the morpholinopropyl group, consisting of a rigid aminoimidazole group. The simple structure of oroidin makes it a valuable template for designing synthetic analogues, where the pyrrole ring can be replaced with other heterocycles or the side chain can be modified to explore structure-activity relationships. nih.gov

Pyrrolomycins: This family of antibiotics, produced by Streptomyces species, consists of a pyrrole ring linked to a highly substituted phenyl ring. nih.gov Key structural features of active pyrrolomycins, such as Pyrrolomycin A and B, include extensive halogenation (typically chlorine) and often a nitro group on the pyrrole ring. mdpi.comnih.gov These electron-withdrawing groups are considered essential for their antibacterial activity. mdpi.com While the core structure (phenyl-pyrrole) differs from the N-alkylated pyrrole-2-carboxamides, the principle of enhancing activity through halogenation and the incorporation of electron-withdrawing groups on the pyrrole ring is a shared feature. nih.govmdpi.com Pyrrolomycins A and B show comparable activity, though A is more potent against Gram-negative bacteria and B is more active against Gram-positive strains. mdpi.com Their mechanism of action involves acting as protonophores, which depolarize the bacterial membrane. nih.govnih.gov

The table below provides a structural comparison of the core scaffolds.

| Compound Class | Core Scaffold | Key Side Chain Feature | Common Pyrrole Substituents |

| This compound Derivatives | Pyrrole-2-carboxamide | Flexible morpholinopropyl chain | Phenyl, Pyridyl, Halogens |

| Oroidin | Pyrrole-2-carboxamide | Rigid 2-aminoimidazole | Dibromo |

| Pyrrolomycins | 2-Aroyl-pyrrole | Substituted phenyl ring | Dichloro, Nitro |

Analytical Method Development for the Research of N 3 Morpholinopropyl 1h Pyrrole 2 Carboxamide

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. Its application is crucial throughout the research and development lifecycle of a compound like N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, from monitoring reaction progress to confirming the purity of the final product.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds, making it well-suited for this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. This setup allows for the effective separation of the target compound from starting materials, by-products, and degradation products.

The primary applications of RP-HPLC in the context of this compound include:

Quantification: Determining the exact concentration of this compound in a sample. This is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Purity Assessment: Evaluating the purity of a synthesized batch by detecting and quantifying any impurities present. The purity is typically expressed as a percentage of the main compound's peak area relative to the total peak area of all components in the chromatogram.

The successful separation of this compound from potential impurities hinges on the careful optimization of several chromatographic parameters.

Column Selection: A C18 column is a common and effective choice for the separation of pyrrole (B145914) derivatives. These columns, packed with silica (B1680970) particles bonded with octadecylsilane, provide a nonpolar stationary phase that interacts favorably with the analyte. Standard column dimensions for analytical work are typically 250 mm in length and 4.6 mm in internal diameter, with a particle size of 5 µm.

Mobile Phase: The mobile phase in RP-HPLC usually consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. The ratio of these solvents can be adjusted to control the retention time of the analyte. For a compound like this compound, a gradient elution, where the composition of the mobile phase is changed over the course of the analysis, may be necessary to achieve optimal separation of all components. The pH of the aqueous portion of the mobile phase is also a critical parameter, as it can affect the ionization state and, consequently, the retention of the analyte. Buffers, such as phosphate (B84403) or acetate, are often added to control the pH.

Flow Rate: The flow rate of the mobile phase through the column influences the efficiency of the separation and the analysis time. A typical flow rate for a 4.6 mm internal diameter column is 1.0 mL/min.

Detection: A UV detector is commonly used for the analysis of chromophoric compounds like this compound. The selection of the detection wavelength is based on the UV spectrum of the compound, with the wavelength of maximum absorbance being chosen to ensure the highest sensitivity.

A hypothetical set of optimized chromatographic conditions for the analysis of this compound is presented in the table below.

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Application in Biotransformation Studies (e.g., in isolated rat synaptosomes)

Biotransformation studies are crucial for elucidating the metabolic fate of a new chemical entity. For neuroactive compounds, isolated rat synaptosomes serve as a valuable in vitro model to investigate metabolic changes within the neuronal synapse. Synaptosomes are isolated nerve terminals that contain the necessary enzymatic machinery for neurotransmitter synthesis, storage, release, and metabolism, making them a relevant system for studying the initial metabolic pathways of centrally acting agents. nih.gov

The investigation of this compound biotransformation in isolated rat synaptosomes would typically involve incubating the compound with the synaptosomal preparation. The morpholine (B109124) ring, a common moiety in central nervous system drug candidates, can influence pharmacokinetic properties by enhancing solubility and brain permeability. nih.gov Its presence, along with the pyrrole-2-carboxamide core, suggests several potential metabolic pathways. The pyrrole-2-carboxamide scaffold itself is found in various biologically active molecules, and its metabolic stability can be influenced by the substituents on the pyrrole ring. researchgate.netnih.gov

Analytical methods, primarily high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), are employed to separate and identify potential metabolites. By comparing the chromatograms of control samples with those of the incubated samples, researchers can identify new peaks corresponding to metabolites. Tandem mass spectrometry (MS/MS) is then used to elucidate the structures of these metabolites by analyzing their fragmentation patterns.

Hypothetical biotransformation studies for this compound in rat synaptosomes could yield several metabolites. The morpholine ring might undergo oxidation, while the alkyl chain could be hydroxylated. The pyrrole ring itself could also be a site for oxidation. The amide bond is another potential site for hydrolysis, although this is often a slower metabolic process.

Table 1: Hypothetical Metabolites of this compound in Rat Synaptosome Biotransformation Studies

| Putative Metabolite | Molecular Weight ( g/mol ) | Proposed Metabolic Pathway | Analytical Detection |

| N-(3-(2-hydroxymorpholino)propyl)-1H-pyrrole-2-carboxamide | 281.33 | Morpholine ring oxidation | HPLC-MS/MS |

| This compound N-oxide | 281.33 | N-oxidation of the morpholine nitrogen | HPLC-MS/MS |

| N-(2-hydroxy-3-morpholinopropyl)-1H-pyrrole-2-carboxamide | 281.33 | Alkyl chain hydroxylation | HPLC-MS/MS |

| 1H-pyrrole-2-carboxylic acid | 111.10 | Amide bond hydrolysis | HPLC-MS/MS |

| 3-morpholinopropan-1-amine | 144.22 | Amide bond hydrolysis | HPLC-MS/MS |

Note: The data presented in this table is illustrative and based on general metabolic pathways for similar chemical structures. Specific experimental results for this compound are not publicly available.

Concluding Remarks and Future Research Directions

Current Challenges and Limitations in N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide Research

The primary challenge in the study of this compound is the current scarcity of publicly available data. Without foundational research into its synthesis, characterization, and biological activity, its potential remains speculative. Key limitations include:

Lack of Published Synthesis and Characterization: While the compound is commercially available, detailed synthetic routes and comprehensive characterization data (such as NMR, mass spectrometry, and crystallographic data) are not widely published. This hinders reproducibility and further modification.

Unknown Biological Activity Profile: There is a significant gap in the understanding of its pharmacological effects. Its potential as an antibacterial, anticancer, or other therapeutic agent is unknown. coleparmer.comsigmaaldrich.com

No Structure-Activity Relationship (SAR) Data: As a single, unstudied compound, there is no existing SAR data to guide the development of more potent or selective derivatives.

These limitations underscore the need for foundational research to establish a baseline of knowledge for this specific molecule.

Emerging Trends in Pyrrole-2-carboxamide Derivative Exploration

Research into the broader class of pyrrole-2-carboxamide derivatives is vibrant and continually evolving. Several emerging trends provide a context for the potential investigation of this compound:

Target-Specific Drug Design: There is a move towards designing pyrrole-2-carboxamide derivatives that target specific proteins or pathways implicated in disease. For example, derivatives have been designed as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for tuberculosis treatment and as inhibitors of Enhancer of Zeste Homolog 2 (EZH2) for cancer therapy. fishersci.com

Development of Covalent Inhibitors: The incorporation of reactive groups to enable covalent bonding with target proteins is an emerging strategy to enhance potency and duration of action.

Exploration of Novel Biological Targets: Researchers are expanding the scope of diseases treated with pyrrole-2-carboxamide derivatives, moving into areas such as neurodegenerative diseases and viral infections.

Focus on Physicochemical Properties: There is an increasing emphasis on optimizing the drug-like properties of these derivatives, such as solubility and metabolic stability, to improve their pharmacokinetic profiles.

These trends suggest that any future research on this compound could benefit from a target-based approach and a thorough evaluation of its physicochemical properties.

Prospective Avenues for Further Academic Investigation of this compound

Given the lack of specific data, the initial avenues for investigation into this compound should focus on establishing its fundamental chemical and biological properties. Prospective research directions include:

Chemical Synthesis and Characterization: The first step would be the development and publication of a robust and scalable synthesis route. This would be followed by comprehensive characterization of the compound's structure and purity.

Initial Biological Screening: A broad-based biological screening campaign could be undertaken to identify any potential therapeutic areas of interest. This could include assays for antibacterial, antifungal, anticancer, and anti-inflammatory activity.

Computational Modeling and Docking Studies: In silico studies could be used to predict potential biological targets for the compound. The morpholinopropyl side chain, in particular, may confer an affinity for specific receptors or enzymes.

Physicochemical Profiling: A thorough investigation of the compound's solubility, stability, and other physicochemical properties would be essential for any future drug development efforts.

The table below outlines a potential framework for the initial investigation of this compound.

| Research Area | Specific Objectives | Rationale |

| Chemical Synthesis | Develop and optimize a synthetic route. | To ensure a reliable supply of the compound for research. |

| Structural Characterization | Confirm structure using NMR, MS, and elemental analysis. | To provide a definitive identification of the compound. |

| Biological Screening | Test against a panel of cancer cell lines and bacterial strains. | To identify potential therapeutic applications. |

| Computational Studies | Perform docking studies against known drug targets. | To generate hypotheses about the mechanism of action. |

| Physicochemical Profiling | Determine solubility, logP, and metabolic stability. | To assess the compound's drug-like properties. |

By pursuing these avenues of research, the scientific community can begin to unlock the potential of this compound and determine its place within the broader landscape of pyrrole-2-carboxamide derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.